2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline
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Overview
Description
2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoxaline core with 3,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Methylation: The final step involves the methylation of the quinoxaline derivative using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzonitrile: Contains a nitrile group instead of a quinoxaline core.
3,4-Dichlorobenzyl alcohol: Lacks the quinoxaline core and has a hydroxyl group instead.
Uniqueness
2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline is unique due to its quinoxaline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12Cl2N2O |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methylquinoxaline |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-16(20-15-5-3-2-4-14(15)19-10)21-9-11-6-7-12(17)13(18)8-11/h2-8H,9H2,1H3 |
InChI Key |
CUNMYRNNPDOJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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